molecular formula C39H52ClN3O9 B12432185 cIAP1 Ligand-Linker Conjugates 6 (hydrochloride)

cIAP1 Ligand-Linker Conjugates 6 (hydrochloride)

Cat. No.: B12432185
M. Wt: 742.3 g/mol
InChI Key: BCWYAONZNOFMFW-CFYBNPANSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) involves the combination of an inhibitor of apoptosis protein ligand with a proteolysis-targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multiple steps of organic synthesis, including the formation of amide bonds and the incorporation of various functional groups .

Industrial Production Methods

Industrial production methods for cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) are not widely documented.

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used in the design and synthesis of specific and non-genetic inhibitors of apoptosis protein eliminators.

    Biology: Utilized in studies related to protein degradation and cellular apoptosis.

    Medicine: Investigated for its potential in cancer therapy due to its ability to induce programmed cell death and enhance the effects of chemotherapeutic agents.

    Industry: Employed in the development of novel therapeutic agents and drug discovery .

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) involves the inhibition of cellular inhibitors of apoptosis protein 1. This inhibition leads to the induction of programmed cell death and potentiates the cytotoxic effects of chemotherapeutic agents. The compound targets the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins involved in cell survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) is unique due to its specific design as a proteolysis-targeting chimera that combines an inhibitor of apoptosis protein ligand with a proteolysis-targeting chimera linker. This design allows for targeted protein degradation, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C39H52ClN3O9

Molecular Weight

742.3 g/mol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C39H51N3O9.ClH/c1-27(2)24-35(38(45)50-23-22-49-21-20-48-19-18-47-17-16-40)41-37(44)36(43)34(25-28-10-4-3-5-11-28)42-39(46)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33;/h3-15,27,33-36,43H,16-26,40H2,1-2H3,(H,41,44)(H,42,46);1H/t34-,35+,36+;/m1./s1

InChI Key

BCWYAONZNOFMFW-CFYBNPANSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Canonical SMILES

CC(C)CC(C(=O)OCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Origin of Product

United States

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